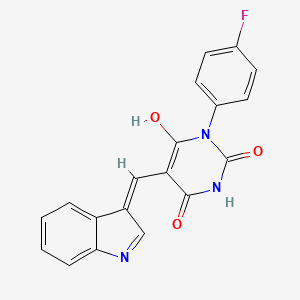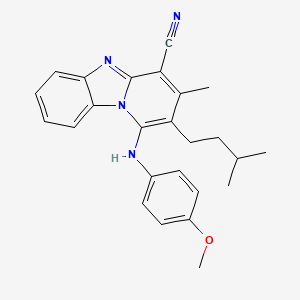
(5E)-1-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-1-(4-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a fluorophenyl group, an indole moiety, and a diazinane trione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with indole-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with barbituric acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
(5E)-1-(4-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5E)-1-(4-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial effects.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (5E)-1-(4-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Fluconazole: A compound with a similar fluorophenyl group but different overall structure.
Ringer’s lactate solution: Contains different functional groups but is used in similar research contexts.
Heparinoid: Shares some structural similarities but has different biological activities.
Uniqueness
(5E)-1-(4-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a fluorophenyl group, an indole moiety, and a diazinane trione structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
372185-61-0 |
|---|---|
分子式 |
C19H12FN3O3 |
分子量 |
349.3 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12FN3O3/c20-12-5-7-13(8-6-12)23-18(25)15(17(24)22-19(23)26)9-11-10-21-16-4-2-1-3-14(11)16/h1-10,25H,(H,22,24,26)/b11-9+ |
InChI 键 |
AUVIUHDJZPDPAX-PKNBQFBNSA-N |
手性 SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)F)O)/C=N2 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)F)O)C=N2 |
溶解度 |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11613701.png)
![ethyl 2-{(4E)-4-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11613707.png)
![methyl (5E)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11613712.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613718.png)
![3-[(4-ethoxy-3-methylphenyl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B11613729.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11613737.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11613738.png)
![N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11613745.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11613756.png)
![6-imino-N,13-dimethyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613757.png)
![4-(3-{[(E)-(4-fluorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11613759.png)
![6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613767.png)
![N'-[(Z)-(4,6-dioxo-1-phenyl-2-thioxohexahydropyrimidin-5-yl)methylidene]-4-hydroxybenzohydrazide](/img/structure/B11613772.png)

